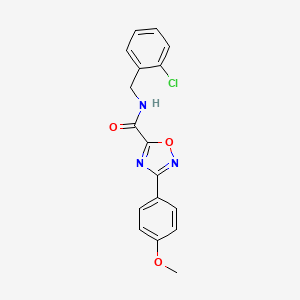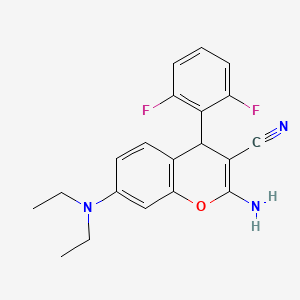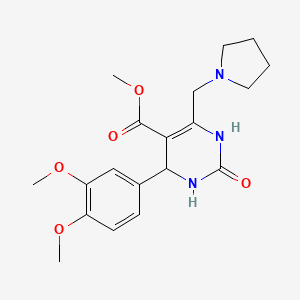![molecular formula C23H33NO2S B11467380 N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine CAS No. 1005103-93-4](/img/structure/B11467380.png)
N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-ISOPROPYL-4-(2-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]ETHYL}-N-[1-(2-THIENYL)ETHYL]AMINE is a complex organic compound with a unique structure that includes a tetrahydropyran ring, an isopropyl group, a methoxyphenyl group, and a thienyl group
Preparation Methods
The synthesis of N-{2-[2-ISOPROPYL-4-(2-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]ETHYL}-N-[1-(2-THIENYL)ETHYL]AMINE involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydropyran ring: This can be achieved through the cyclization of a suitable precursor.
Introduction of the isopropyl and methoxyphenyl groups: These groups can be introduced through Friedel-Crafts alkylation and etherification reactions.
Attachment of the thienyl group: This can be done through a cross-coupling reaction such as the Suzuki or Stille coupling.
Final assembly: The final compound is assembled through a series of condensation and reduction reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production costs.
Chemical Reactions Analysis
N-{2-[2-ISOPROPYL-4-(2-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]ETHYL}-N-[1-(2-THIENYL)ETHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.
Coupling Reactions: The thienyl group can participate in cross-coupling reactions, forming new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{2-[2-ISOPROPYL-4-(2-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]ETHYL}-N-[1-(2-THIENYL)ETHYL]AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{2-[2-ISOPROPYL-4-(2-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]ETHYL}-N-[1-(2-THIENYL)ETHYL]AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. Specific pathways involved depend on the biological context and the target’s role in cellular processes.
Comparison with Similar Compounds
Similar compounds to N-{2-[2-ISOPROPYL-4-(2-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]ETHYL}-N-[1-(2-THIENYL)ETHYL]AMINE include:
N-{2-[2-ISOPROPYL-4-(4-METHYLPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]ETHYL}-N-[1-(2-THIENYL)ETHYL]AMINE: This compound has a similar structure but with a methyl group instead of a methoxy group.
N-{2-[2-ISOPROPYL-4-(2-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]ETHYL}-N-[1-(2-FURYL)ETHYL]AMINE: This compound has a furan ring instead of a thienyl ring.
The uniqueness of N-{2-[2-ISOPROPYL-4-(2-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]ETHYL}-N-[1-(2-THIENYL)ETHYL]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1005103-93-4 |
|---|---|
Molecular Formula |
C23H33NO2S |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine |
InChI |
InChI=1S/C23H33NO2S/c1-17(2)21-16-23(12-14-26-21,19-8-5-6-9-20(19)25-4)11-13-24-18(3)22-10-7-15-27-22/h5-10,15,17-18,21,24H,11-14,16H2,1-4H3 |
InChI Key |
CEYBVEUXOMNZSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(CCO1)(CCNC(C)C2=CC=CS2)C3=CC=CC=C3OC |
solubility |
54.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-7-(4-fluorophenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one](/img/structure/B11467299.png)
![2,3,3-Tricyano-2',2'-diethoxy-1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2-carboxamide](/img/structure/B11467301.png)

![3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11467320.png)
![3-(4-Fluorophenyl)-5-oxo-7-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11467327.png)

![(S)-2-[5-(4-Methyl-benzylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B11467343.png)
![1-(tert-butyl)-4-(4-fluorophenyl)-5-(3-methoxyphenyl)-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11467350.png)
![[6-methyl-7-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetic acid](/img/structure/B11467357.png)
![3-([(3-Chlorophenyl)amino]methyl)-1-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B11467363.png)
![Propan-2-yl 2-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11467369.png)
![7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11467376.png)

![(2E)-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B11467382.png)
